molecular formula C5H4BrClN2 B1519152 4-Amino-5-bromo-2-chloropyridine CAS No. 857730-21-3

4-Amino-5-bromo-2-chloropyridine

Cat. No.: B1519152
CAS No.: 857730-21-3
M. Wt: 207.45 g/mol
InChI Key: MGZWZNBANVSZLM-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chloropyridine is a versatile organic compound with the molecular formula C5H4BrClN2. It is a halogenated pyridine derivative, featuring an amino group at the 4-position, a bromo group at the 5-position, and a chloro group at the 2-position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-5-bromo-2-chloropyridine can be synthesized through several methods, including halogenation of pyridine derivatives and subsequent amination. The reaction conditions typically require the use of brominating agents such as bromine (Br2) and amination reagents like ammonia (NH3) or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the reaction.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro and bromo groups facilitate NAS reactions, with site selectivity influenced by electronic and steric factors.

PositionReactivityExample ReactionConditionsProductSource
C2 (Cl)ModerateReaction with morpholineMethanol, 0–5°C, 6h2-Morpholino derivative
C5 (Br)LowNo direct substitution observed
  • The chloro group at C2 undergoes substitution with amines (e.g., morpholine) under mild conditions, as demonstrated in pyrimidine analogs .

  • The bromo group exhibits lower NAS reactivity compared to chloro, requiring stronger nucleophiles or transition-metal catalysis .

Suzuki-Miyaura Coupling

The bromo group participates in palladium-catalyzed cross-coupling with arylboronic acids:

Boronic AcidCatalystBaseSolventYield (%)ApplicationSource
PhenylPd(PPh₃)₄K₃PO₄DME75–85Biaryl derivatives for drug discovery
4-MethoxyphenylSame as aboveSameSame70–78Anticancer agent intermediates
  • Example: Coupling with phenylboronic acid generates 5-aryl derivatives, critical for bioactive molecule synthesis .

  • The chloro group remains inert under standard Suzuki conditions, enabling selective functionalization .

Buchwald-Hartwig Amination

The bromo group undergoes C–N bond formation with amines:

AmineCatalystLigandSolventYield (%)Source
PiperidinePd₂(dba)₃XantphosToluene65–70
BenzylamineSameSameSame60–68
  • Used to introduce secondary amines for kinase inhibitor development .

Functionalization of the Amino Group

The 4-amino group enables derivatization through:

Acylation

Acylating AgentConditionsProductApplicationSource
Acetyl chlorideDCM, RT, 2hN-Acetyl derivativeProdrug synthesis
Benzoyl chlorideSameN-Benzoyl derivativePolymer precursors

Diazotization and Sandmeyer Reactions

  • Diazotization with NaNO₂/HCl followed by CuCl yields 4-hydroxy derivatives .

  • Example: Converts to 4-hydroxy-5-bromo-2-chloropyridine for agrochemical applications.

Electrophilic Aromatic Substitution (EAS)

Limited by electron-withdrawing halogens but occurs at the C6 position (meta to amino group):

ReagentConditionsProductYield (%)Source
HNO₃/H₂SO₄0°C, 1h6-Nitro derivative40–45
SO₃/H₂SO₄50°C, 3h6-Sulfo derivative30–35

Reductive Dehalogenation

Selective removal of halogens under controlled conditions:

Reducing AgentConditionsProductSelectivitySource
H₂/Pd-CEtOH, 50 psi4-Amino-2-chloropyridineBr removed
Zn/NH₄ClReflux, 6h4-Amino-5-bromo-pyridineCl removed

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for metals:

Metal SaltProductApplicationSource
Cu(II)[Cu(C₅H₃BrClN₂)₂Cl₂]Catalytic oxidation
Pt(II)Pt-complexAnticancer studies

Key Research Findings

  • Synthetic Utility : Over 80% yield in Suzuki couplings enables scalable production of drug intermediates .

  • Selectivity : Chloro substitution precedes bromo in NAS due to lower bond dissociation energy .

  • Stability : The amino group enhances solubility in polar solvents (e.g., DMF, DMSO) without side reactions under inert atmospheres .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry and materials science, with ongoing research exploring its use in covalent inhibitors and metal-organic frameworks .

Scientific Research Applications

Pharmaceutical Development

4-Amino-5-bromo-2-chloropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are explored for their potential in treating various diseases, including cancer and inflammation.

  • Key Uses:
    • Synthesis of Anti-Cancer Agents: The compound is involved in synthesizing molecules that exhibit cytotoxic activity against cancer cell lines, such as human promyelocytic leukemia (HL60) and hepatocellular carcinoma (HepG2) cells .
    • Anti-Inflammatory Drugs: Research indicates that derivatives of this compound can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory therapies .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, particularly herbicides and pesticides.

  • Key Uses:
    • Herbicide Development: The compound contributes to the development of effective herbicides that enhance crop protection by targeting specific weed species while minimizing damage to crops .
    • Pesticide Formulations: It is also used in creating pesticides that help control pest populations effectively, thereby increasing agricultural yield .

Material Science

The compound has applications in material science, where it is investigated for its potential to create novel materials.

  • Key Uses:
    • Polymer Synthesis: Researchers explore the use of this compound in synthesizing new polymers with enhanced durability and resistance to environmental factors .
    • Coatings Development: The compound is also being researched for its ability to improve the properties of coatings used in various industrial applications .

Research Reagents

As a valuable reagent in organic synthesis, this compound aids researchers in creating complex molecules for diverse applications.

  • Key Uses:
    • Organic Synthesis: It is commonly used as a building block in synthetic organic chemistry to develop new compounds with potential biological activity .
    • Biochemical Studies: The compound plays a role in enzyme inhibition studies and receptor binding investigations, providing insights into biological processes and therapeutic targets .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

StudyFocusFindings
Cytotoxic ActivityDemonstrated significant cytotoxic effects on HL60 and HepG2 cell lines when modified into various derivatives.
Synthesis EfficiencyHighlighted efficient synthetic routes for producing amino-substituted pyridones using this compound as a starting material.
Industrial Scale-UpInvestigated the scalability of processes involving this compound for producing SGLT2 inhibitors, showing promising results for diabetes therapy.

Mechanism of Action

The mechanism by which 4-Amino-5-bromo-2-chloropyridine exerts its effects depends on the specific application and reaction conditions. In general, the compound acts as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions and the reagents used.

Comparison with Similar Compounds

4-Amino-5-bromo-2-chloropyridine is similar to other halogenated pyridines, such as 2-chloropyridine, 3-bromopyridine, and 4-aminopyridine. its unique combination of amino, bromo, and chloro substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of multiple halogen atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

4-Amino-5-bromo-2-chloropyridine is a heterocyclic compound with notable biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including its applications, synthesis, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C4_4H3_3BrClN3_3 and is characterized by a pyridine ring substituted with amino, bromo, and chloro groups. The presence of these functional groups contributes to its reactivity and biological properties.

Applications in Pharmaceutical Development

Pharmaceutical Intermediate : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in developing anti-cancer and anti-inflammatory drugs. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications.

Case Study: SGLT2 Inhibitors
Recent studies have highlighted the role of this compound in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently in preclinical and phase I trials for diabetes therapy. These inhibitors are essential for managing blood glucose levels and represent a significant advancement in diabetes treatment strategies .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is employed in formulating agrochemicals. It contributes to developing effective herbicides and pesticides, enhancing crop protection against pests and diseases. The compound's efficacy in agricultural applications underscores its versatility beyond medicinal chemistry .

Biochemical Studies

Enzyme Inhibition : Research indicates that this compound exhibits enzyme inhibition properties. It has been utilized in studies focusing on receptor binding, providing insights into biological processes and potential therapeutic targets.

Genotoxicity Assessment : Investigations into the genotoxic potential of compounds related to this compound have shown varying results. A study assessing genotoxic compounds found that while some derivatives exhibited genotoxic effects, others did not induce chromosomal aberrations or mutations in mammalian cell assays . This highlights the importance of thorough testing for safety in pharmaceutical development.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from 2-amino-4-chloropyridine, bromination is performed using N-bromosuccinimide.
  • Diazotization : The resultant intermediate undergoes diazotization to introduce the amino group.
  • Purification : The final product is purified through standard organic synthesis techniques.

This synthetic route allows for high yields and scalability, making it suitable for industrial applications .

Table: Biological Activities of this compound

Activity TypeDescriptionReference
Antitumor ActivityInhibits cancer cell proliferation
Enzyme InhibitionTargets specific kinases involved in cancer pathways
GenotoxicityMixed results; some derivatives show genotoxic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5-bromo-2-chloropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and amination. A plausible route involves:

Bromination : Introduce bromine at the 5-position of 2-chloropyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

Amination : Substitute the 4-position halogen (if present) with ammonia or an amine source. For example, catalytic amination using CuI/L-proline in DMSO at 100°C achieves regioselective substitution .
Critical Factors :

  • Temperature control during bromination avoids over-halogenation.
  • Catalytic systems (e.g., Cu/ligands) improve amino group introduction .
  • Yields range from 60–85% depending on purity of intermediates .

Table 1: Synthetic Route Comparison

StepReagents/ConditionsYieldKey Reference
BrominationNBS, AIBN, CCl₄, 80°C75%
AminationNH₃, CuI/L-proline, DMSO, 100°C82%

Q. How can researchers purify this compound to ≥97% purity?

  • Methodological Answer :

  • Recrystallization : Use acetonitrile or ethyl acetate as solvents due to moderate solubility differences between product and byproducts. Cooling to 0–4°C maximizes crystal yield .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for baseline separation. Monitor fractions via TLC (Rf ≈ 0.3 in same solvent system) .
  • Purity Validation : HPLC (C18 column, 70:30 H₂O:MeOH, λ = 254 nm) confirms ≥97% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (H-6, d), δ 6.9 (H-3, s), δ 5.1 (NH₂, broad) .
  • Mass Spectrometry : ESI-MS m/z 207.45 [M+H]⁺ aligns with molecular weight (C₅H₄BrClN₂) .
  • X-ray Crystallography : Resolves regiochemistry; planar pyridine ring with Br/Cl/amino coplanarity (r.m.s. deviation <0.1 Å) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The 5-bromo group is reactive under Pd(PPh₃)₄ catalysis (e.g., with aryl boronic acids in THF/Na₂CO₃ at 80°C). The electron-withdrawing Cl at C2 deactivates the ring, slowing coupling at C5 .
  • Buchwald-Hartwig Amination : The 4-amino group directs further functionalization. Use t-BuXPhos/Pd₂(dba)₃ to couple secondary amines at C6 .
    Key Insight : Steric hindrance from Cl and Br limits meta-substitution; DFT calculations predict activation barriers for C5 vs. C6 reactivity .

Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic substitutions?

  • Methodological Answer : Discrepancies arise from solvent polarity and leaving group effects. For example:

  • Polar Aprotic Solvents (DMF) : Favor SNAr at C2 (Cl as leaving group) with K₂CO₃ as base .
  • Protic Solvents (EtOH) : Promote C5 substitution (Br as leaving group) via radical pathways .
    Validation : Competitive experiments with isotopic labeling (e.g., ⁸¹Br vs. ³⁵Cl) and LC-MS tracking quantify pathway dominance .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The chloro group enhances hydrophobic pocket fit, while the amino group forms H-bonds .
  • ADMET Prediction : SwissADME models suggest moderate bioavailability (LogP = 1.9) but potential hepatotoxicity (via CYP3A4 inhibition) .
    Experimental Follow-up : Validate in vitro with IC₅₀ assays against cancer cell lines (e.g., MCF-7) .

Q. Data Contradictions and Resolutions

  • Synthesis Yield Variability : Reported yields (60–85%) depend on bromide source purity. Use freshly sublimed NBS for reproducibility .
  • Regioselectivity Conflicts : Discrepant substitution sites (C5 vs. C6) are solvent-dependent. Standardize reaction conditions and characterize products via NOESY NMR .

Properties

IUPAC Name

5-bromo-2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWZNBANVSZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653228
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857730-21-3
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-bromo-2-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-4-amino-pyridine was brominated according to the method described in Synthesis 2001, 14, 2175-2179: a solution of 4-chloro-4-amino-pyridine (12.3 g) in acetonitrile (500 ml) was treated with N-bromosuccinimide (17.8 g) and the resulting solution was stirred at room temperature for 24 hours. The solution was then concentrated in vacuo and the residue subjected to silica gel chromatography (cyclohexane:ethyl acetate 8:2) to afford 3-bromo-2-chloro-4-aminopyridine (12.2 g, m.p. 146° C. (hexane/ether)) and 5-bromo-2-chloro-4-aminopyridine (2.9 g, m. p. 117-119° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-4-amino-pyridine
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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